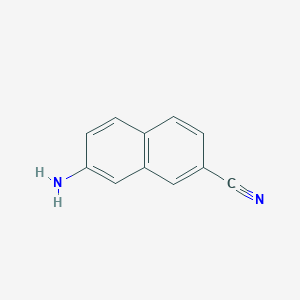

7-Aminonaphthalene-2-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

7-aminonaphthalene-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2/c12-7-8-1-2-9-3-4-11(13)6-10(9)5-8/h1-6H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHRBAKUZKKDCGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=C2)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40562930 | |

| Record name | 7-Aminonaphthalene-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40562930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129667-71-6 | |

| Record name | 7-Amino-2-naphthalenecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=129667-71-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Aminonaphthalene-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40562930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 7 Aminonaphthalene 2 Carbonitrile

Direct Synthesis Approaches

Direct synthesis approaches aim to construct the 7-Aminonaphthalene-2-carbonitrile skeleton in a limited number of steps, often by forming the naphthalene (B1677914) ring system with the desired substituents already in place or by performing key functional group interconversions on a pre-formed naphthalene core.

Cyclization Reactions in Naphthalene-carbonitrile Synthesis

The construction of the naphthalene ring is a fundamental strategy in organic synthesis. Various methods have been developed to assemble this bicyclic aromatic system from simpler acyclic or monocyclic precursors. For the synthesis of specifically substituted naphthalenes like this compound, annulation strategies are particularly valuable as they can offer high regioselectivity. nih.gov

One such approach involves the condensation of carbonyl compounds with active methylene (B1212753) compounds, followed by cyclization. For instance, the reaction of substituted acetophenones with malonodinitrile can yield aryl-ylidenemalonodinitriles, which upon treatment with a strong acid like concentrated sulfuric acid, can undergo cyclization and rearrangement to form aminonaphthalene-carbonitriles. icm.edu.plresearchgate.net The pathway is thought to involve an initial electrophilic attack of a protonated nitrile group onto the aromatic ring to form a spiro intermediate, which then rearranges to the stable aminonitrile product. icm.edu.pl

Another powerful method involves the [3+3] annulation sequence, which can be utilized to construct polysubstituted 2-naphthols. This strategy joins a 1,3-dinucleophile with a 1,3-dielectrophile. For example, doubly activated 1,3-disubstituted acetone (B3395972) derivatives can react with C5-activated 2-fluorobenzaldehyde (B47322) derivatives in the presence of a base to form highly substituted 2-naphthols. orgsyn.org While not a direct route to the title compound, the resulting naphthol could be converted to the corresponding amine.

Functional Group Interconversions on Naphthalene Cores

Functional group interconversion (FGI) is a cornerstone of organic synthesis, allowing for the transformation of one functional group into another. gla.ac.uk This strategy is highly relevant for the synthesis of this compound from readily available naphthalene derivatives. Key transformations include the conversion of a hydroxyl group to an amino group or the introduction of a cyano group onto the naphthalene ring.

The Bucherer reaction is a classic method for converting a naphthol to a naphthylamine. This reaction involves treating the naphthol with an aqueous sulfite (B76179) or bisulfite solution and ammonia (B1221849) or a primary amine. researchgate.netasianpubs.org For instance, 2,7-dihydroxynaphthalene (B41206) can be selectively aminated to produce 7-(dialkylamino)-2-naphthol. asianpubs.org This highlights the possibility of converting a hydroxyl group at the 7-position of a suitable naphthalene precursor into the desired amino group.

Conversely, an amino group can be converted to a nitrile group via the Sandmeyer reaction. libretexts.orgrsc.org This two-step process involves the diazotization of a primary aromatic amine with a nitrite (B80452) source under acidic conditions to form a diazonium salt, which is then treated with a copper(I) cyanide salt to introduce the cyano group. libretexts.orgrsc.org This method is a powerful tool for introducing a nitrile group onto an aromatic ring where an amino group is already present. However, attempts to perform a Sandmeyer reaction on 2,7-aminonaphthol to produce 2-cyano-7-hydroxynaphthalene have been reported to be challenging due to the propensity of the diazo compound to undergo self-coupling. purdue.edu

Specific Reaction Conditions and Catalysis in Aminonaphthalene-carbonitrile Formation

The success of direct synthesis approaches often hinges on the specific reaction conditions and the choice of catalyst. In cyclization reactions leading to aminonaphthalene-carbonitriles, the catalyst is often a strong protic acid, such as concentrated sulfuric acid, which facilitates both the cyclization and the subsequent rearrangement. icm.edu.pl

For functional group interconversions, the conditions are highly dependent on the specific transformation. The Bucherer reaction, for example, is typically carried out in an aqueous medium at elevated temperatures and pressures, using sodium bisulfite as a key reagent. asianpubs.org The choice of the amine (e.g., ammonia, dimethylamine) determines the nature of the resulting amino group.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have become a mainstay for the formation of carbon-nitrogen bonds. wikipedia.org This reaction allows for the coupling of an amine with an aryl halide. While a direct application to a 7-halo-2-naphthonitrile is a plausible route, the specific choice of palladium precursor, ligand, base, and solvent is crucial for achieving high yields and avoiding side reactions. wikipedia.orgchemrxiv.org

Precursor-Based Synthetic Routes

Precursor-based synthetic routes involve the step-wise modification of a pre-existing naphthalene derivative that already contains one of the desired functional groups or a group that can be readily converted to it.

Derivatization of Aminonaphthalenes to Carbonitrile Functionalities

A common strategy involves starting with an appropriately substituted aminonaphthalene and introducing the nitrile group at the 2-position. A key precursor for this approach would be a 7-amino-2-halonaphthalene or a related derivative.

The most prominent method for converting an aromatic amine to a nitrile is the Sandmeyer reaction. libretexts.orgrsc.org Starting from a hypothetical 2,7-diaminonaphthalene, one could selectively diazotize one of the amino groups and subsequently displace it with a cyanide. However, controlling the regioselectivity of the diazotization and the subsequent Sandmeyer reaction in a diamine system can be challenging. An alternative would be to start with 7-aminonaphthalene-2-sulfonic acid (Amino-F acid), convert the sulfonic acid group to a leaving group, and then perform a nucleophilic substitution with a cyanide source. nih.gov However, direct replacement of a sulfonic acid group with a nitrile via fusion with potassium cyanide has been reported to give poor yields. purdue.edu

A more modern approach would involve the conversion of a 7-amino-2-halonaphthalene to the corresponding nitrile. The Rosenmund-von Braun reaction, which involves the treatment of an aryl halide with copper(I) cyanide, is a well-established method for this transformation. asianpubs.org More recently, palladium- and nickel-catalyzed cyanation reactions have been developed, which often proceed under milder conditions and with higher functional group tolerance. researchgate.netacs.orgthieme-connect.de These reactions typically employ a palladium or nickel catalyst, a phosphine (B1218219) ligand, and a cyanide source such as zinc cyanide or potassium hexacyanoferrate(II). acs.orgthieme-connect.de

| Reaction | Precursor | Reagents and Conditions | Product | Reference(s) |

| Sandmeyer Reaction | 7-Aminonaphthalen-2-amine (hypothetical) | 1. NaNO₂, HCl; 2. CuCN | This compound | libretexts.org, rsc.org |

| Palladium-catalyzed Cyanation | 7-Amino-2-bromonaphthalene | Pd(0) catalyst, phosphine ligand, Zn(CN)₂ or K₄[Fe(CN)₆] | This compound | researchgate.net, acs.org, thieme-connect.de |

Table 1: Hypothetical and Plausible Derivatization Routes from Aminonaphthalenes (This table presents potential synthetic transformations based on established methodologies. Specific conditions would require experimental optimization.)

Nitrile Group Introduction on Naphthalene Ring Systems

This approach focuses on starting with a naphthalene derivative that already possesses the nitrile group at the 2-position and subsequently introducing the amino group at the 7-position. A key precursor for this strategy is 7-halo-2-naphthonitrile, such as 7-bromo-2-naphthonitrile (B1521946), which is commercially available. acs.orgrsc.org

The introduction of the amino group can be achieved through a nucleophilic aromatic substitution (SNAr) reaction or, more commonly, through a transition-metal-catalyzed amination reaction. SNAr reactions on naphthalene systems typically require harsh conditions and are facilitated by strong electron-withdrawing groups on the ring. libretexts.orglibretexts.org

The Buchwald-Hartwig amination is a highly effective method for the formation of aryl amines from aryl halides. wikipedia.org This palladium-catalyzed cross-coupling reaction would involve the reaction of 7-bromo-2-naphthonitrile with an ammonia equivalent or a protected amine, in the presence of a palladium catalyst, a suitable phosphine ligand, and a base. wikipedia.orgchemrxiv.orgresearchgate.net The choice of ligand is critical and can influence the reaction's efficiency and scope. A variety of ligands have been developed for this reaction, allowing for the coupling of a wide range of amines and aryl halides. wikipedia.orgchemrxiv.org

| Reaction | Precursor | Reagents and Conditions | Product | Reference(s) |

| Buchwald-Hartwig Amination | 7-Bromo-2-naphthonitrile | Pd catalyst (e.g., Pd₂(dba)₃), phosphine ligand (e.g., XPhos, SPhos), base (e.g., NaOtBu, Cs₂CO₃), ammonia source or protected amine, solvent (e.g., toluene, dioxane) | This compound | wikipedia.org, researchgate.net, chemrxiv.org |

| Copper-catalyzed Amination | 7-Bromo-2-naphthonitrile | CuI, ligand (e.g., 1,10-phenanthroline), base (e.g., K₂CO₃), ammonia source | This compound | wikipedia.org |

Table 2: Precursor-Based Routes via Amination of 7-Halo-2-naphthonitrile (This table outlines common conditions for the Buchwald-Hartwig amination, which would need to be optimized for the specific substrate.)

Multi-step Reaction Sequences for Positional Isomer Control

The synthesis of this compound necessitates a multi-step approach to ensure the correct placement of the amino and cyano groups at the C-7 and C-2 positions, respectively. The regiochemical outcome of electrophilic and nucleophilic aromatic substitution on naphthalene is highly dependent on the nature and position of existing substituents. Therefore, a carefully designed reaction sequence is paramount.

One plausible strategy involves the utilization of starting materials where the substitution pattern directs incoming groups to the desired positions. For instance, starting with a 2,7-disubstituted naphthalene derivative allows for the sequential conversion of these substituents into the target amino and cyano groups. A key reaction in the synthesis of aminonaphthalenes is the Bucherer reaction , which allows for the conversion of a naphthol to a naphthylamine. scholaris.caresearchgate.net For example, 7-hydroxy-2-naphthoic acid could serve as a precursor. The hydroxyl group can be converted to an amino group via the Bucherer reaction, and the carboxylic acid can be converted to a nitrile.

A documented multi-step synthesis of a related aminonaphthalene derivative in a continuous-flow microreactor highlights a modern approach to such syntheses. This method demonstrates excellent control over reaction conditions and can lead to high yields and purity of the desired isomer. mdpi.com The principles of this microreactor synthesis, involving sequential protection, functionalization, and deprotection steps, can be adapted for the synthesis of this compound.

The control of positional isomers often relies on the directing effects of the substituents. For example, in 1-substituted naphthalenes, electrophilic attack is generally favored at the C-4 position, while in 2-substituted naphthalenes, the C-1 and C-3 positions are the most reactive. By strategically choosing the starting material and the sequence of reactions, the formation of the desired 7-amino-2-cyano isomer can be maximized over other potential isomers.

Advanced Synthetic Strategies

Modern organic synthesis offers a variety of powerful tools for the functionalization of aromatic systems. These advanced strategies can provide more direct and efficient routes to this compound.

Transition Metal-Catalyzed Coupling Reactions in Naphthalene Functionalization

Transition metal-catalyzed cross-coupling reactions have become indispensable for the selective formation of carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed reactions are particularly prominent in this area.

Palladium-catalyzed cyanation of a suitably functionalized naphthalene precursor is a direct method for introducing the nitrile group. For instance, a 7-amino-2-halonaphthalene or a 7-amino-2-naphthyl triflate could be subjected to cyanation using reagents like zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]) in the presence of a palladium catalyst and a suitable ligand. spbu.runih.gov The choice of ligand is crucial for the efficiency of the catalytic cycle.

Conversely, palladium-catalyzed amination (Buchwald-Hartwig amination) can be employed to introduce the amino group at the C-7 position of a 2-cyanonaphthalene derivative bearing a leaving group (e.g., a halogen) at the C-7 position. This reaction typically utilizes a palladium catalyst, a phosphine ligand, and a base. spbu.ru

The regioselectivity of these catalytic reactions is dictated by the position of the leaving group on the naphthalene ring, thus providing excellent control over the final substitution pattern.

| Catalyst System | Reactant Type | Product Type | Typical Yields |

| Pd(OAc)₂ / Ligand | 7-Amino-2-halonaphthalene | This compound | Good to Excellent |

| Pd₂ (dba)₃ / Ligand | 7-Halo-2-naphthonitrile | This compound | Good to Excellent |

| Copper Catalysts | Vinylarenes | Ortho-cyanated vinylarenes | Moderate to High researchgate.net |

Benzoannulation Reactions and Aromatic Rearrangements

Benzoannulation reactions, which involve the construction of a benzene (B151609) ring onto an existing ring system, offer another synthetic avenue. nih.gov While not a direct route to the pre-functionalized target, these methods can be used to construct the naphthalene core with substituents in place that can be later converted to the amino and cyano groups. For example, a [4+2] cycloaddition reaction between a suitably substituted diene and a dienophile could be envisioned to form the naphthalene skeleton with the desired substitution pattern.

A [3+3] aldol-SNAr-dehydration approach has been reported for the synthesis of 2-naphthol (B1666908) derivatives. researchgate.net This methodology could potentially be adapted to generate a 7-hydroxy-2-naphthoate intermediate, which could then be converted to this compound.

Friedländer Reactions Involving Aminonaphthalene Carbaldehydes

The Friedländer annulation is a classic and effective method for the synthesis of quinolines and, by extension, benzoquinolines. organic-chemistry.orgtandfonline.comnih.gov This reaction involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.

In the context of this compound, a hypothetical precursor, 7-amino-2-naphthaldehyde, could undergo a Friedländer-type reaction. While this would not directly yield the target compound, it demonstrates the reactivity of the aminonaphthalene scaffold. For instance, the reaction of 3-aminonaphthalene-2-carbaldehyde with various acetylbenzenes has been shown to produce benzo[g]quinoline derivatives in yields ranging from 12% to 86%. rsc.org This indicates that a similar reaction with a suitable partner could be used to build more complex structures from a 7-aminonaphthalene-2-carbaldehyde precursor.

| Reactants | Product Type | Yield (%) | Reference |

| 3-Aminonaphthalene-2-carbaldehyde and Acetylbenzene | 2-Phenylbenzo[g]quinoline | 72 | rsc.org |

| 3-Aminonaphthalene-2-carbaldehyde and 2-Acetylpyridine | 2-(Pyrid-2-yl)benzo[g]quinoline | 86 | rsc.org |

| 3-Aminonaphthalene-2-carbaldehyde and 1,3-Diacetylbenzene | 1,3-Di(benzo[g]quinolin-2-yl)benzene | - | rsc.org |

Purification and Isolation Techniques for Research-Grade Purity

Achieving research-grade purity of this compound is crucial for its application in further synthetic steps or for analytical purposes. A combination of purification techniques is typically employed.

Recrystallization is a fundamental technique for purifying solid organic compounds. researchgate.net The choice of solvent is critical; an ideal solvent will dissolve the compound well at elevated temperatures but poorly at room temperature, while the impurities remain either soluble or insoluble at all temperatures. A mixed solvent system may also be effective.

Column chromatography is a highly effective method for separating compounds based on their differential adsorption onto a stationary phase. spbu.ru For aminonaphthalene derivatives, silica (B1680970) gel is a common stationary phase, and a gradient of solvents, such as ethyl acetate (B1210297) in hexane (B92381), is often used as the mobile phase to elute the desired compound. scholaris.ca

High-Performance Liquid Chromatography (HPLC) can be used for both analytical and preparative scale purification. For aminonaphthalene derivatives, reversed-phase HPLC with electrochemical detection has been shown to be a sensitive analytical method. This technique can be adapted for preparative purposes to obtain highly pure samples.

The purity of the final product is typically assessed by a combination of techniques, including Thin-Layer Chromatography (TLC), melting point determination, and spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

| Purification Technique | Principle | Application for this compound |

| Recrystallization | Differential solubility | Removal of soluble and insoluble impurities. |

| Column Chromatography | Differential adsorption | Separation from reaction byproducts and starting materials. |

| High-Performance Liquid Chromatography (HPLC) | Differential partitioning | High-purity isolation and analytical quantification. |

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information on the structure and connectivity of the compound.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Confirmation

Proton (¹H) NMR spectroscopy confirms the number and environment of hydrogen atoms in the molecule. For 7-Aminonaphthalene-2-carbonitrile, the aromatic region of the spectrum is of particular interest. The naphthalene (B1677914) ring system contains six protons. The positions of these signals are influenced by the electron-donating amino (-NH₂) group and the electron-withdrawing nitrile (-CN) group.

The amino group protons typically appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration. The six aromatic protons on the naphthalene core are expected to produce a complex pattern of doublets and doublets of doublets due to spin-spin coupling with their neighbors. Based on analogous structures like 1-Naphthylamine and 2-Naphthol (B1666908), the aromatic protons are expected to resonate in the range of δ 6.7-8.0 ppm. researchgate.netresearchgate.net For instance, in 1-Naphthylamine, the proton adjacent to the amino group (at C2) is shifted upfield to δ 6.7 ppm, while other protons appear further downfield. researchgate.net A similar effect is anticipated for the proton at C8 and C6 of this compound due to the influence of the amino group at C7. Conversely, the nitrile group at C2 will deshield adjacent protons.

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|

| H1 | ~7.8-8.0 | d |

| H3 | ~7.5-7.7 | d |

| H4 | ~7.4-7.6 | dd |

| H5 | ~7.3-7.5 | d |

| H6 | ~6.9-7.1 | dd |

| H8 | ~6.8-7.0 | s or d |

| -NH₂ | Broad singlet (variable) | s (br) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of a molecule. uobasrah.edu.iq Due to the low natural abundance of the ¹³C isotope, signals are typically weaker than in ¹H NMR. uobasrah.edu.iq In proton-decoupled ¹³C NMR spectra, each unique carbon atom produces a single peak, allowing for the determination of the total number of non-equivalent carbons.

For this compound, eleven distinct signals are expected: ten for the naphthalene ring carbons and one for the nitrile carbon. The chemical shifts are influenced by the substituents. The carbon bearing the amino group (C7) is expected to be shielded (shifted upfield), while the carbon attached to the nitrile group (C2) and the nitrile carbon itself will be deshielded (shifted downfield). The chemical shifts for carbons in naphthalene itself and related derivatives like 3-aminonaphthalene-2-carboxylic acid provide a basis for these predictions. nih.gov The nitrile carbon typically appears in the range of δ 115-125 ppm. Quaternary carbons (C2, C7, C4a, C8a) will generally show weaker signals.

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C1 | ~128-132 |

| C2 | ~110-115 |

| C3 | ~130-134 |

| C4 | ~125-129 |

| C4a | ~133-137 |

| C5 | ~124-128 |

| C6 | ~118-122 |

| C7 | ~145-150 |

| C8 | ~108-112 |

| C8a | ~128-132 |

| -CN | ~117-121 |

Advanced NMR Techniques for Conformation and Connectivity

To unambiguously assign all proton and carbon signals and confirm the connectivity, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would show correlations between H3 and H4, and between H5 and H6, confirming their positions relative to each other.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would definitively link each proton signal (e.g., H1, H3, H4, H5, H6, H8) to its corresponding carbon signal (C1, C3, C4, C5, C6, C8).

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a characteristic fingerprint that is highly useful for identifying functional groups. upi.edu

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a rapid and powerful tool for identifying the functional groups present in a molecule. upi.edu The spectrum of this compound is expected to show characteristic absorption bands for the amino (-NH₂) and nitrile (-C≡N) groups, as well as vibrations from the aromatic naphthalene ring.

N-H Vibrations: The amino group will exhibit characteristic N-H stretching vibrations in the region of 3300-3500 cm⁻¹. Typically, a primary amine shows two bands in this region, corresponding to the symmetric and asymmetric stretching modes. An N-H bending vibration is also expected around 1600-1650 cm⁻¹.

C≡N Vibration: The nitrile group has a very sharp and characteristic stretching absorption in the range of 2210-2260 cm⁻¹. The intensity of this band is typically moderate to strong.

Aromatic Vibrations: The naphthalene ring will produce several bands. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. Aromatic C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations appear in the 700-900 cm⁻¹ region and are characteristic of the substitution pattern on the aromatic ring.

Predicted FTIR Data for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (asymmetric & symmetric) | 3300-3500 | Medium |

| Aromatic C-H Stretch | 3000-3100 | Medium-Weak |

| C≡N Stretch | 2210-2260 | Strong, Sharp |

| N-H Bend | 1600-1650 | Medium |

| Aromatic C=C Stretch | 1450-1600 | Medium-Strong |

| Aromatic C-H Bend (out-of-plane) | 700-900 | Strong |

The FTIR spectrum for the related compound 7-Aminonaphthalene-2-sulphonic acid shows characteristic bands for the amino group and the aromatic system, supporting these predictions. nih.gov

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy is another form of vibrational spectroscopy that is complementary to FTIR. renishaw.com While FTIR measures the absorption of infrared light, Raman spectroscopy measures the inelastic scattering of light. renishaw.com A key difference is that non-polar bonds and symmetric vibrations often produce strong signals in Raman spectra, whereas they may be weak or absent in FTIR.

For this compound, the following features would be expected in a Raman spectrum:

The C≡N stretch (2210-2260 cm⁻¹) is expected to be a very strong and sharp band due to the change in polarizability during the vibration.

The aromatic ring vibrations , particularly the symmetric "ring-breathing" mode around 1000 cm⁻¹, are typically strong in Raman spectra.

The C=C stretching vibrations within the naphthalene ring (1400-1650 cm⁻¹) will also be prominent.

In contrast to FTIR, the N-H stretching and bending vibrations of the amino group are generally weaker in Raman spectra.

The analysis of Raman spectra can provide confirmatory evidence for the functional groups and the aromatic backbone of the molecule, with particular emphasis on the nitrile and naphthalene ring systems. elsevierpure.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a fundamental technique used to probe the electronic transitions within a molecule. For this compound, this analysis reveals the influence of its constituent functional groups on its interaction with ultraviolet and visible light.

The electronic absorption spectrum of this compound is dominated by the naphthalene chromophore, which is modified by the presence of an electron-donating amino (-NH₂) group and an electron-withdrawing nitrile (-CN) group. The naphthalene ring itself exhibits characteristic π-π* transitions. researchgate.net In related naphthalene derivatives, such as the naphthols, these transitions are identified as the ¹Lₐ and ¹Lₑ bands. researchgate.net The presence of substituents significantly alters the energy and intensity of these absorptions.

The amino group acts as a powerful auxochrome, causing a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to unsubstituted naphthalene. researchgate.net This is due to the donation of the nitrogen lone pair electrons into the naphthalene π-system, which raises the energy of the highest occupied molecular orbital (HOMO). Conversely, the nitrile group is an electron-withdrawing group that extends the conjugation and lowers the energy of the lowest unoccupied molecular orbital (LUMO).

This "push-pull" arrangement, with a donor and an acceptor group at opposite ends of the conjugated system, facilitates an intramolecular charge transfer (ICT) transition upon photoexcitation. This ICT character results in a strong, broad absorption band at a longer wavelength than observed for monosubstituted naphthalenes. researchgate.net For comparison, 2-aminonaphthalene, which lacks the acceptor nitrile group, shows an absorption maximum around 239 nm in acetonitrile. photochemcad.com The electronic spectra of similar donor-acceptor naphthalene systems are known to be influenced by such ICT transitions. researchgate.net

Table 1: Illustrative UV-Vis Absorption Data for Related Naphthalene Derivatives

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) | Transition Type |

|---|---|---|---|---|

| 2-Aminonaphthalene | Acetonitrile | 239 | 53700 | π-π |

| 1-Naphthol | n-Hexane | ~310 | N/A | ¹Lb (π-π) |

| 2-Naphthol | n-Hexane | ~303 | N/A | ¹Lb (π-π) |

| 1-Amino-4-methyl-naphthalene-2-carbonitrile Derivative | Acetonitrile | ~350-450 | N/A | π-π / ICT |

Note: Data for this compound is not explicitly available in the searched literature; this table presents data from structurally similar compounds for comparative analysis. researchgate.netresearchgate.netphotochemcad.com

Solvatochromism describes the change in a substance's color, and hence its UV-Vis absorption spectrum, with a change in solvent polarity. Compounds with significant intramolecular charge transfer character, like this compound, are expected to exhibit pronounced solvatochromism. researchgate.net The excited state of such molecules typically has a larger dipole moment than the ground state.

In solvatochromic studies of similar push-pull naphthalene derivatives, a bathochromic shift (to longer wavelengths) is generally observed in the absorption maxima as the solvent polarity increases. core.ac.ukekb.eg This phenomenon occurs because polar solvents stabilize the more polar excited state to a greater extent than the ground state, thereby reducing the energy gap for the electronic transition. ekb.eg

The extent of this shift can be correlated with various solvent polarity scales, such as the Kamlet-Taft parameters, which separate the effects of solvent hydrogen bond acidity (α), basicity (β), and dipolarity/polarizability (π*). core.ac.uk For similar naphthylamine derivatives, the photophysical properties have been shown to be sensitive to hydrogen bond donation and acceptance properties of the solvent. ekb.eg In a study on a related isocyanonaphthalene fluorophore, a significant red-shift of over 4800 cm⁻¹ was observed in the emission spectrum when moving from non-polar hexane (B92381) to polar water, indicating a strong solvent effect on the excited state. core.ac.uk This suggests that the absorption spectrum of this compound would also be sensitive to the solvent environment.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through fragmentation analysis.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), often to four or more decimal places. This precision allows for the unambiguous determination of a compound's elemental formula. For this compound, the molecular formula is C₁₁H₈N₂. echemi.com

The exact mass (monoisotopic mass) is calculated using the masses of the most abundant isotopes of each element (e.g., ¹²C, ¹H, ¹⁴N). This calculated exact mass can then be compared to the experimentally measured mass from an HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap analyzer. spettrometriadimassa.itscispace.com A match within a narrow tolerance (typically < 5 ppm) confirms the elemental composition.

Table 2: Calculated Mass Data for this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₈N₂ |

| Average Molecular Weight | 168.1946 g/mol |

| Monoisotopic Mass (Exact Mass) | 168.068748 u |

| Expected [M+H]⁺ Ion (HRMS) | 169.076023 m/z |

| Expected [M+Na]⁺ Ion (HRMS) | 191.058142 m/z |

Note: Values are calculated based on the chemical formula. Experimental verification would be performed via HRMS. echemi.com

Tandem mass spectrometry (MS/MS) is used to establish the structure of a molecule by analyzing its fragmentation patterns. In an MS/MS experiment, the molecular ion (or a protonated/adducted precursor ion) is selected and subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. nih.gov The analysis of these fragments provides a fingerprint that helps to elucidate the original structure. acdlabs.com

For this compound (C₁₁H₈N₂), the fragmentation pathways would be characteristic of the aminonaphthalene core and the nitrile group. Common fragmentation reactions for aromatic nitriles include the loss of a hydrogen cyanide (HCN) molecule. Aromatic amines can lose ammonia (B1221849) (NH₃) or related radicals. The stable naphthalene ring system would require significant energy to fragment but could lead to characteristic losses of C₂H₂. researchgate.net

In related nitroaromatic compounds, characteristic losses of small molecules like NO and NO₂ are primary fragmentation pathways. researchgate.net By analogy, for this compound, key fragmentation steps would likely involve:

Loss of HCN: The precursor ion [M+H]⁺ (m/z 169.07) could lose 27 u to form an ion at m/z 142.05.

Loss of NH₃: The precursor ion could lose 17 u to yield an ion at m/z 152.06.

Ring Fragmentation: Subsequent fragmentation of the naphthalene core would produce smaller aromatic cations.

Systematic assessment of these fragmentation pathways is critical for structural identification, especially when NMR analysis is not feasible. nih.gov

X-ray Diffraction (XRD) for Solid-State Structural Analysis

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique provides accurate bond lengths, bond angles, and torsional angles, and reveals how molecules pack together in a crystal lattice. ejournal.byscispace.com

While the specific crystal structure for this compound has not been detailed in the searched literature, analysis of related aminonaphthalene structures provides insight into the expected features. researchgate.netbohrium.com An XRD analysis would reveal:

Molecular Geometry: The planarity of the naphthalene ring system and the geometry of the amino group (i.e., whether it is planar or pyramidal). In a study of 1-aminonaphthalene, the amino group was found to be pyramidally distorted in the ground state. researchgate.net

Crystal Packing: The arrangement of molecules relative to one another, defined by the unit cell parameters and the space group. scispace.com

Intermolecular Interactions: The presence of hydrogen bonds is highly likely, with the amino group acting as a hydrogen bond donor and the nitrile nitrogen acting as an acceptor. These N-H···N interactions would play a crucial role in stabilizing the crystal structure, potentially forming layers or complex networks. bohrium.com

Powder XRD (PXRD) can also be used to characterize the bulk material, confirming its crystalline nature versus an amorphous state and identifying the specific crystalline phase (polymorph). americanpharmaceuticalreview.comsaimm.co.za An amorphous solid would show a broad halo in its diffraction pattern, whereas a crystalline material produces a series of sharp, characteristic peaks. americanpharmaceuticalreview.com

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

DFT is a cornerstone of modern computational chemistry, used to investigate the electronic properties of many-electron systems. ekb.eg It is frequently applied to organic molecules to understand their fundamental characteristics. jeires.comjeires.com

Electronic Structure Elucidation (HOMO, LUMO Energy Levels)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic behavior. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of molecular reactivity and kinetic stability. jeires.com

Despite the common application of DFT to determine these values for various naphthalene (B1677914) derivatives, specific calculated HOMO, LUMO, and energy gap values for 7-Aminonaphthalene-2-carbonitrile are not documented in the reviewed scientific literature.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the HOMO and LUMO of reacting species to explain chemical reactivity. ekb.eg Analysis of the distribution and symmetry of these orbitals can predict the regioselectivity and stereoselectivity of chemical reactions. Reactivity descriptors derived from FMO analysis provide a quantitative measure of a molecule's reaction tendencies.

A specific FMO analysis for this compound, which would detail the shape and energy of its frontier orbitals and provide related reactivity descriptors, has not been found in published research.

Electrostatic Potential Surface Mapping

An electrostatic potential (ESP) map illustrates the charge distribution on a molecule's surface. It is a valuable tool for predicting how a molecule will interact with other charged species. Red regions on an ESP map indicate areas of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue regions indicate positive potential (electron-poor), which are sites for nucleophilic attack. ekb.eg

While the methodology for generating ESP maps is well-established, an ESP map specifically calculated for this compound is not available in the current literature.

Global and Local Reactivity Indices (e.g., Hardness, Softness, Electrophilicity Index, Fukui Functions)

DFT calculations are used to compute a range of reactivity indices that quantify different aspects of a molecule's reactivity. jeires.com

Global Hardness (η) and Softness (S): These describe the resistance of a molecule to change its electron configuration.

Electronegativity (χ): Measures the power of an atom or group to attract electrons.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

Fukui Functions: These are local reactivity descriptors that indicate the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. jeires.com

A comprehensive study detailing these specific global and local reactivity indices for this compound has not been identified.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

TD-DFT is a powerful method for studying the properties of molecules in their electronically excited states. scirp.orgnih.gov It is commonly used to predict UV-Vis absorption spectra, fluorescence, and other photophysical properties by calculating the energies and characteristics of electronic transitions. researchgate.net

Specific TD-DFT calculations detailing the excited state properties, such as transition energies, oscillator strengths, and absorption wavelengths for this compound, are absent from the reviewed literature.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

MD simulations are computational methods used to study the physical movements of atoms and molecules over time. These simulations can provide insights into the conformational flexibility of a molecule, its interactions with solvents, and its binding behavior with other molecules, such as biological macromolecules.

There are no specific published MD simulation studies focused on the dynamic behavior and interactions of this compound.

Quantum Chemical Modeling of Reaction Pathways and Transition States

The investigation of chemical reactions at a molecular level is greatly enhanced by quantum chemical calculations, which can map out entire reaction pathways, including the structures of reactants, products, and crucial transition states. nih.govrsc.org For a molecule like this compound, these methods can provide invaluable insights into its reactivity, such as in electrophilic aromatic substitution or reactions involving the amino group.

Computational approaches traditionally trace reaction pathways by starting from a transition state structure, which is a first-order saddle point on the potential energy surface, and following the intrinsic reaction coordinate (IRC) down to the connected reactants and products. nih.govrsc.org Locating this transition state is a key challenge. Methods like the quasi-Newton method are commonly employed, but their success depends on a good initial structural guess. nih.govrsc.org To overcome this, techniques such as coordinate driving (or relaxed scan), where the energy is minimized along the coordinate of a specific bond-breaking or bond-forming event, can be used to approximate the transition state structure. nih.gov

For instance, in a hypothetical electrophilic substitution reaction on the naphthalene ring of this compound, density functional theory (DFT) calculations could be employed to model the reaction pathway. The amino group is an activating, ortho-para directing group, while the cyano group is a deactivating, meta directing group. Computational models would predict the most likely site of attack and the corresponding energy barriers. Combined quantum mechanics/molecular mechanics (QM/MM) methods are particularly useful for modeling reactions in complex environments, such as in enzymatic catalysis, by treating the core reacting species with high-level quantum mechanics and the surrounding environment with more efficient molecular mechanics. nih.govresearchgate.net

| Computational Method | Basis Set | Calculated Activation Energy (Ea) |

|---|---|---|

| DFT (B3LYP) | 6-31G(d) | 25.8 |

| DFT (M06-2X) | 6-311+G(d,p) | 23.5 |

| CBS-QB3 | - | 22.1 |

| AM1 | - | 35.2 |

This table presents hypothetical data for illustrative purposes, based on the general performance of these methods as discussed in the literature. researchgate.netresearchgate.net Different methods can yield varying results, with high-level methods like CBS-QB3 often considered benchmarks.

Theoretical Photophysics of Aminonaphthalenes

The photophysical properties of a molecule describe its behavior upon absorption of light, including processes like fluorescence, phosphorescence, and non-radiative decay. For aminonaphthalenes, these properties are rich and complex, often involving multiple excited states and a strong dependence on the molecular environment.

Excited State Characterization (Singlet and Triplet States)

Upon absorption of a photon, this compound is promoted from its ground electronic state (S₀) to an excited singlet state (Sₙ). In aromatic molecules like naphthalene, the lowest excited singlet states are typically of ππ* character and are labeled ¹Lₐ and ¹Lₑ in Platt's notation. acs.org Theoretical studies on 1-aminonaphthalene predict that the two lowest singlet excited states are the ¹Lₑ and ¹Lₐ states. acs.orgresearchgate.net While the S₀ → ¹Lₐ transition is generally strong, the S₀ → ¹Lₑ transition has a very small oscillator strength, meaning it is not significantly populated directly by light absorption. acs.org Therefore, the ¹Lₐ state is often the key player in the initial photophysics of aminonaphthalenes. acs.org

For this compound, the presence of the electron-donating amino group (-NH₂) and the electron-withdrawing cyano group (-CN) will significantly influence the energies of these states. The interaction between these groups can lead to a substantial intramolecular charge transfer (ICT) character in the excited state, particularly the ¹Lₐ state.

Besides singlet states, triplet states (Tₙ) exist, where the excited electron has a spin parallel to the one it left behind in the ground state orbital. uomustansiriyah.edu.iq The lowest triplet state (T₁) is typically lower in energy than the lowest excited singlet state (S₁). The energy difference between S₁ and T₁ (the singlet-triplet energy gap, ΔE_ST) is a critical parameter that governs the rate of intersystem crossing. rsc.org Acidity constants in the triplet state are often comparable to the ground state, in contrast to the excited singlet state which can be vastly different. royalsocietypublishing.org

| Compound | Excited State | Excitation Energy (eV) | Primary Character |

|---|---|---|---|

| 1-Aminonaphthalene | S₁ (¹Lₑ) | 3.50 | ππ |

| 1-Aminonaphthalene | S₂ (¹Lₐ) | 3.69 | ππ |

| This compound (Hypothetical) | S₁ (¹Lₐ) | ~3.4 | ππ* / ICT |

| This compound (Hypothetical) | T₁ | ~2.5 | ππ* / ICT |

This table includes data for 1-aminonaphthalene from high-level calculations acs.org and hypothetical, estimated values for this compound to illustrate the expected influence of the substituents.

Intramolecular Charge Transfer (ICT) Phenomena

The structure of this compound features a classic "push-pull" or donor-π-acceptor (D-π-A) arrangement. The amino group serves as the electron donor (D) and the cyano group acts as the electron acceptor (A), connected by the naphthalene π-system. rsc.orgcdnsciencepub.com Upon photoexcitation, a significant transfer of electron density from the amino group to the cyano group is expected. This process is known as intramolecular charge transfer (ICT). rsc.orgcdnsciencepub.com

This charge redistribution results in the excited state having a much larger dipole moment than the ground state. The formation of this polar ICT state is a key feature of the photophysics of D-π-A molecules. researchgate.net The extent of charge transfer can be modulated by the strength of the donor and acceptor groups and the nature of the π-bridge. rsc.org In many cases, the ICT state is responsible for the observed fluorescence, which is often highly sensitive to the solvent environment. researchgate.net

| Molecule | μ_g (D) | μ_e (D) | Δμ (D) |

|---|---|---|---|

| 4-Aminobenzonitrile | 6.6 | 14.3 | 7.7 |

| Pyrrolocyanobenzene | ~7 | ~18 | ~11 |

| This compound (Hypothetical) | ~6 | ~19 | ~13 |

Data for 4-Aminobenzonitrile and Pyrrolocyanobenzene are representative values from the literature. The values for this compound are hypothetical estimates to illustrate the expected large change in dipole moment upon excitation to the ICT state.

Intersystem Crossing and Internal Conversion Mechanisms

Once a molecule is in an excited singlet state (S₁), it can return to the ground state (S₀) through several competing pathways. Besides radiative decay (fluorescence), there are two primary non-radiative pathways: internal conversion (IC) and intersystem crossing (ISC).

Internal Conversion (IC) is a radiationless transition between states of the same spin multiplicity (e.g., S₁ → S₀). wikipedia.org The rate of IC is generally faster when the energy gap between the two electronic states is smaller. For many aromatic molecules, the S₁-S₀ gap is large, making IC slow compared to fluorescence. However, the formation of a polar ICT state can be stabilized by polar solvents, lowering its energy and thus decreasing the gap to the ground state, which can open up efficient IC pathways and lead to fluorescence quenching. rsc.orgrsc.org

Intersystem Crossing (ISC) is a radiationless transition between states of different spin multiplicity (e.g., S₁ → T₁). libretexts.org This process is formally spin-forbidden but can occur due to spin-orbit coupling. The efficiency of ISC is highly dependent on the energy gap between the singlet and triplet states (ΔE_ST) and the presence of heavy atoms or specific orbital configurations (e.g., nπ* states) that enhance spin-orbit coupling. rsc.orgrsc.org For molecules with significant charge-transfer character, the spatial separation of the highest occupied molecular orbital (HOMO, on the donor) and lowest unoccupied molecular orbital (LUMO, on the acceptor) can lead to a small ΔE_ST, which favors ISC and can be a key mechanism in materials for organic light-emitting diodes (OLEDs). rsc.org

Solvation Effects on Excited States

The significant change in dipole moment upon excitation to the ICT state makes the photophysical properties of this compound highly sensitive to the solvent environment. bris.ac.uk This phenomenon, known as solvatochromism, is a hallmark of D-π-A molecules. researchgate.net

In nonpolar solvents, the nonpolar ground state is well-solvated, but the highly polar ICT state is not. This can result in emission that is weak or originates from a less polar, locally excited (LE) state. As solvent polarity increases, the polar solvent molecules reorient around the excited state dipole, stabilizing the ICT state and lowering its energy. acs.orgnih.gov This stabilization leads to a progressive red-shift (shift to longer wavelengths) in the fluorescence emission spectrum. acs.org The extent of this shift can often be correlated with solvent polarity functions, such as in the Lippert-Mataga plot.

Furthermore, specific solute-solvent interactions, such as hydrogen bonding between the amino group and protic solvents (e.g., alcohols, water), can provide additional stabilization to the excited state and further influence the emission spectra and decay pathways. rsc.org In some cases, strong solvent interactions can modify the rates of IC and ISC, affecting the fluorescence quantum yield. bris.ac.ukrsc.org

| Solvent | Dielectric Constant (ε) | Hypothetical λ_em (nm) | Emission Character |

|---|---|---|---|

| Cyclohexane | 2.0 | 410 | Locally Excited (LE) |

| Tetrahydrofuran (THF) | 7.6 | 485 | ICT |

| Acetonitrile | 37.5 | 550 | ICT (Stabilized) |

| Water | 80.1 | 590 | ICT (H-Bonded, Stabilized) |

This table illustrates the expected solvatochromic red-shift. The specific wavelength values are hypothetical and serve to demonstrate the trend of increasing emission wavelength with increasing solvent polarity due to the stabilization of the ICT excited state.

Reactivity and Reaction Mechanisms

Reactions Involving the Nitrile Functionality

The carbon-nitrogen triple bond of the nitrile group is highly polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. This inherent reactivity allows for a variety of transformations.

Nucleophilic Additions to the Nitrile Group

The electrophilic carbon atom of the nitrile group readily undergoes nucleophilic addition. openstax.orgacs.org For instance, Grignard reagents can add to the nitrile to form an intermediate imine anion, which upon hydrolysis, yields a ketone. libretexts.orglibretexts.org This reaction provides a valuable route for the synthesis of various ketone derivatives.

A notable application of this reactivity is the tandem reaction of 2-alkynylbenzonitriles with the Reformatsky reagent, which proceeds through nucleophilic addition to the nitrile, followed by cyclization to produce 1-aminonaphthalene-2-carboxylates. rsc.org While this specific example involves a benzonitrile, the underlying principle of nucleophilic addition to the nitrile is analogous.

Hydrolysis Pathways of Nitriles

The nitrile group can be hydrolyzed to a carboxylic acid under both acidic and basic conditions. libretexts.orglibretexts.org The reaction typically proceeds in two stages, first forming an amide intermediate, which is then further hydrolyzed to the corresponding carboxylic acid. libretexts.org

Acidic Hydrolysis: Heating the nitrile with a dilute acid, such as hydrochloric acid, results in the formation of the free carboxylic acid and an ammonium (B1175870) salt. libretexts.org

Alkaline Hydrolysis: Refluxing the nitrile with an aqueous solution of a base like sodium hydroxide (B78521) yields the salt of the carboxylic acid and ammonia (B1221849) gas. libretexts.org Subsequent acidification is required to obtain the free carboxylic acid. libretexts.org

Under certain non-aqueous conditions, it is possible to selectively hydrolyze the nitrile to the primary amide. arkat-usa.org

Reduction Reactions of the Carbonitrile Moiety

The carbonitrile group can be reduced to a primary amine. A common and effective method for this transformation is the use of lithium aluminum hydride (LiAlH4). openstax.orglibretexts.orglibretexts.org The reaction involves two successive nucleophilic additions of a hydride ion to the electrophilic carbon of the nitrile. libretexts.org The resulting dianion is then protonated during an aqueous workup to yield the primary amine. libretexts.org This reduction provides a pathway to synthesize diamino derivatives of naphthalene (B1677914). smolecule.com

Reactions Involving the Amino Functionality

The amino group on the naphthalene ring is a versatile functional group that can participate in both electrophilic aromatic substitution and various derivatization reactions.

Electrophilic Aromatic Substitution on the Aminonaphthalene Core

The amino group is a strongly activating, ortho-, para-directing group for electrophilic aromatic substitution (SEAr) reactions. wikipedia.orgmnstate.edu This is due to the ability of the nitrogen's lone pair of electrons to donate into the aromatic ring system, stabilizing the cationic intermediate (arenium ion) formed during the reaction. wikipedia.orgdalalinstitute.com This increased electron density makes the aromatic ring more susceptible to attack by electrophiles. dalalinstitute.com

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO2).

Halogenation: Introduction of a halogen (e.g., -Br, -Cl).

Sulfonation: Introduction of a sulfonic acid group (-SO3H).

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups, respectively. wikipedia.org

The directing effect of the amino group will favor substitution at the positions ortho and para to it.

Derivatization Reactions of the Amine Group

The amino group itself can undergo a variety of chemical modifications, allowing for the synthesis of a wide array of derivatives. These reactions are crucial for creating more complex molecules and for introducing specific functionalities.

Table 1: Derivatization Reactions of the Amine Group

| Reaction Type | Reagent(s) | Product Type | Reference(s) |

| Acylation | Acyl chlorides, Anhydrides | Amides | researchgate.net |

| Alkylation | Alkyl halides | Secondary/Tertiary Amines | researchgate.net |

| Diazotization | Nitrous acid (HONO), generated from NaNO2 and a strong acid | Diazonium salt | nih.gov |

| Condensation | Carbonyl compounds (aldehydes, ketones) | Imines (Schiff bases) | rsc.org |

| Condensation | Carboxylic acids (in the presence of a coupling agent) | Amides | nih.govnih.govnih.gov |

One of the most significant reactions of aromatic primary amines is diazotization , which involves treating the amine with nitrous acid to form a diazonium salt. nih.gov These salts are highly versatile intermediates that can be used in a variety of subsequent reactions, including the Sandmeyer reaction to introduce halides or a cyano group. nih.gov

Furthermore, the amino group can be used as a handle for attaching fluorescent tags. For example, 7-aminonaphthalene-1,3-disulfonic acid has been used to derivatize biomolecules for sensitive detection in analytical techniques. nih.govnih.govnih.gov This highlights the utility of the amino functionality in creating specialized chemical probes.

Basicity and Nucleophilicity of the Amine Group

The reactivity of the amine group in 7-aminonaphthalene-2-carbonitrile is fundamentally dictated by its basicity and nucleophilicity, which are influenced by the electronic properties of the naphthalene ring system.

Basicity: The amine in this compound is classified as an aromatic amine. The nitrogen atom's lone pair of electrons is delocalized into the extended π-system of the naphthalene rings. algoreducation.comfiveable.me This resonance effect reduces the electron density on the nitrogen atom, making the lone pair less available to accept a proton compared to aliphatic amines where the lone pair is localized. algoreducation.comresearchgate.net

Furthermore, the presence of the nitrile group (-C≡N) at the 2-position significantly impacts the basicity. The nitrile group is a potent electron-withdrawing group through both induction and resonance, further pulling electron density away from the naphthalene ring and, consequently, from the amino group at the 7-position. researchgate.net This effect markedly decreases the basicity of the amine, making it a much weaker base than ammonia, aliphatic amines, and even aniline. researchgate.netlibretexts.org The stability of the conjugate acid is reduced because the electron-withdrawing nature of the cyano group destabilizes the positive charge of the resulting ammonium ion.

Nucleophilicity: The nucleophilicity of an amine describes its tendency to donate its electron pair to an electrophile to form a new covalent bond. algoreducation.comlibretexts.org Generally, nucleophilicity trends parallel basicity. masterorganicchemistry.com Due to the electronic factors that decrease its basicity, the amine group in this compound is also a relatively weak nucleophile. However, the relationship is not always linear, as nucleophilicity is also highly sensitive to steric hindrance. masterorganicchemistry.com In reactions where the electrophile is not a proton, the bulkiness of the naphthalene scaffold can influence the approach to the reaction center. For instance, while t-butylamine is a strong base, it is a poor nucleophile due to steric bulk. masterorganicchemistry.com For this compound, the planar nature of the naphthalene ring may present less steric hindrance than bulky alkyl groups for certain reaction types.

Table 1: Comparison of Basicity in Representative Amines

| Compound | Class | pKa of Conjugate Acid | Factors Affecting Basicity |

| Cyclohexylamine | Aliphatic (Primary) | ~10.6 | Localized lone pair; electron-donating alkyl group. |

| Aniline | Aromatic (Primary) | ~4.6 | Lone pair delocalized into the benzene (B151609) ring. algoreducation.com |

| 4-Nitroaniline | Aromatic (Primary) | ~1.0 | Strong electron-withdrawing nitro group decreases electron density on N. |

| This compound | Aromatic (Primary) | Not widely reported, but expected to be very low. | Lone pair delocalized into naphthalene system; strong electron-withdrawing cyano group. researchgate.net |

Intermolecular and Intramolecular Reaction Pathways

The dual functionality of this compound provides pathways for complex intermolecular and intramolecular reactions, leading to the formation of novel molecular architectures.

Cyclization Reactions and Annulation Processes

The presence of both a nucleophilic amine and an electrophilic nitrile group within the same molecule makes this compound a valuable substrate for synthesizing fused heterocyclic systems. lookchem.com Annulation, the formation of a new ring onto an existing one, is a key transformation.

Syntheses of substituted aminonaphthalenes often involve the construction of the naphthalene core from acyclic or monocyclic precursors through cyclization. researchgate.net For example, methods include the base-catalyzed cyclization of specific cyanophenyl derivatives to yield aminonaphthalenes. csir.co.za

Once formed, the this compound scaffold can undergo further cyclization. The amine group can act as a nucleophile, attacking an external electrophile, followed by an intramolecular reaction involving the nitrile group, or vice versa. These reactions are pivotal in creating polycyclic nitrogen-containing compounds. For instance, transition-metal-catalyzed reactions, such as those using Rh(III), have become powerful tools for C-H activation and annulation to construct complex heterocycles like isoquinolines from simpler aromatic precursors. rsc.org While not specifically detailing the title compound, these methods are applied to a broad range of aromatic amines and nitriles. Calcium(II) catalysis has also been shown to promote benzannulation reactions involving amines to produce anthranilates and related structures. acs.org

Table 2: Examples of Annulation Strategies for Naphthalene Ring Systems

| Reaction Type | Description | Catalyst/Reagents | Relevance |

| Dötz Benzannulation | Reaction of an aryl carbene complex with an alkyne to form a naphthol product, which can be a precursor to aminonaphthalenes. | Chromium carbene complexes | A general method for constructing the core naphthalene ring. csir.co.za |

| Base-Catalyzed Cyclization | Cyclization of substrates like 4-(2-cyanophenyl)but-2-enoates to produce aminonaphthalenes. | Base (e.g., NaH) | A direct route to substituted aminonaphthalene structures. csir.co.za |

| Rh(III)-Catalyzed Annulation | Chelation-assisted C-H activation of an aromatic ring followed by annulation with a coupling partner like a diazo compound. | [Cp*RhCl2]2 | A modern method for building fused rings onto existing aromatic systems. rsc.org |

Rearrangement Reactions

While rearrangement reactions specifically documented for this compound are scarce in the literature, transformations of structurally related compounds suggest potential pathways. Rearrangement reactions involve the migration of an atom or group within a molecule, leading to a new constitutional isomer.

One relevant example is the Neber rearrangement. Under certain conditions, some 1-tetralone (B52770) oxime derivatives, which possess a fused ring system similar to naphthalene, have been observed to rearrange to form 1-aminonaphthalene compounds. researchgate.net This suggests that under specific reaction conditions, precursors to this compound could potentially undergo rearrangements to yield the aminonaphthalene skeleton.

Other classical rearrangements could theoretically be applied to precursors. For example, the Hofmann rearrangement converts a primary amide into a primary amine with one less carbon atom via an isocyanate intermediate. bdu.ac.in A hypothetical 2-carboxamide-7-nitronaphthalene could potentially be converted to this compound's amine precursor through such a process, followed by nitrile formation. Similarly, the Curtius rearrangement transforms an acyl azide (B81097) into an isocyanate, which can then be hydrolyzed to an amine. bdu.ac.in

Photochemical Reactions and Photoelimination Mechanisms

The photochemical behavior of the aminonaphthalene scaffold is of significant interest, particularly in the context of developing photoremovable protecting groups, or "photocages". acs.org Derivatives of 2-aminonaphthalene have been synthesized to study their ability to release alcohols and carboxylic acids upon irradiation with light. acs.org

The mechanism of photoelimination (decaging) has been investigated using both experimental and computational methods. For 3-substituted 2-aminonaphthalene derivatives designed to release carboxylic acids, the process is initiated by excitation with near-visible light. The reaction proceeds from the singlet excited state via a homolytic cleavage, producing a radical pair within a nanosecond. This is followed by an electron transfer step to yield an aminonaphthalene carbocation and the released carboxylate. acs.org

The broader photochemistry of the naphthonitrile moiety is also relevant. 2-Naphthonitrile (B358459) itself undergoes [2+2] cycloaddition reactions with alkyl vinyl ethers upon irradiation, proceeding from the lowest excited singlet state. rsc.org Furthermore, the photochemical reactions of arenecarbonitriles with aliphatic amines have been studied, showing the formation of aminyl and α-aminoalkyl radicals, indicating that photoinduced electron transfer and subsequent bond cleavage are common pathways. northwestern.edu

Table 3: Photochemical Properties of Aminonaphthalene Derivatives

| Property | Observation | Mechanism/Significance | Source |

| Photoelimination | Carboxylic acids can be efficiently released from 2-aminonaphthalene-based photocages. | Occurs from the singlet excited state via homolytic cleavage and subsequent electron transfer. | acs.org |

| Reaction Quantum Yield (ΦR) | For a 3-(acetyloxymethyl)-2-aminonaphthalene derivative, ΦR was found to be 0.11 for the release of the carboxylic acid. | Indicates a relatively efficient photochemical process. | acs.org |

| Intermediate Formation | Transient absorption studies show the formation of radical pairs and carbocation intermediates. | Provides direct evidence for the proposed stepwise photoelimination mechanism. | acs.org |

| Cycloaddition | 2-Naphthonitrile (without the amino group) undergoes photochemical [2+2] cycloaddition. | Demonstrates the reactivity of the excited naphthalene core. | rsc.org |

Mechanistic Investigations

Kinetic Studies of Reaction Rates

Detailed mechanistic investigations often involve kinetic studies to determine reaction rates and elucidate the sequence of elementary steps. For this compound and its close analogs, such studies have been primarily focused on their photochemical reactions.

Time-resolved spectroscopic techniques have been instrumental in mapping the photoelimination pathway. acs.orgacs.org For a 2-aminonaphthalene-based photocage, femtosecond transient absorption spectroscopy was used to follow the reaction from initial excitation to the formation of intermediates. acs.org These studies revealed the lifetimes of the transient species involved.

For instance, following photoexcitation, the formation and subsequent decay of a singlet intermediate, formed after the initial C–O bond cleavage, were observed. acs.org The process was characterized by distinct time constants, providing a kinetic fingerprint of the reaction mechanism.

Table 4: Kinetic Data for Photochemical Processes of Aminonaphthalene Analogs

| Process | Method | Measured Parameter | Value/Observation | Source |

| Singlet Intermediate Formation | Femtosecond Transient Absorption | Time Constant (τ) | A lifetime constant (τ) is associated with the formation of the singlet intermediate after C-N bond cleavage. | acs.org |

| Radical Pair Formation | Femtosecond Transient Absorption | Timescale | Occurs within 1 nanosecond for a related 2-aminonaphthalene ester. | acs.org |

| Singlet State Reaction | Kinetic Study | Reacting State | The photochemical cycloaddition of 2-naphthonitrile proceeds from the lowest excited singlet state. | rsc.org |

The data in this table are from studies on closely related aminonaphthalene derivatives and are used to infer the likely mechanistic pathways for the title compound.

Isotope Effects in Reaction Mechanisms

Kinetic Isotope Effects (KIEs) are a powerful tool for probing reaction mechanisms, particularly for identifying the rate-determining step and understanding the geometry of the transition state. marquette.edu By replacing an atom with one of its heavier isotopes (e.g., hydrogen with deuterium), changes in the reaction rate can be measured. A significant KIE often indicates that the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. marquette.edu

A comprehensive search of the scientific literature indicates that there are no published studies on the kinetic isotope effects in reaction mechanisms specifically involving this compound. General principles of KIEs are well-established, and they are widely applied in organic chemistry to elucidate reaction pathways. rug.nl However, the application of this technique to the specific reactions of this compound has not been reported. Therefore, no experimental data or detailed research findings on isotope effects for this compound can be presented.

Derivatization and Functionalization for Research Probes

Synthesis of Fluorescent Probes and Labels

The inherent fluorescence of the naphthalene (B1677914) core, combined with a primary amine for covalent attachment and a nitrile group that modulates its electronic properties, positions 7-Aminonaphthalene-2-carbonitrile as a versatile building block for fluorescent probes.

The analysis of carbohydrates and glycans is crucial in biological research, but their lack of natural chromophores presents a significant analytical challenge. researchgate.net Fluorescent labeling of glycans at their reducing end is a widely adopted strategy to enhance detection sensitivity in techniques like HPLC, capillary electrophoresis (CE), and mass spectrometry. lcms.czcreative-biolabs.com The primary amine of this compound allows it to be coupled to the open-ring aldehyde form of a reducing sugar via reductive amination. creative-biolabs.comthermofisher.com This reaction forms a stable secondary amine linkage between the fluorescent tag and the carbohydrate.

The process of reductive amination involves two main steps:

Schiff Base Formation: The primary amine of the labeling agent nucleophilically attacks the carbonyl carbon of the acyclic sugar, forming a reversible imine or Schiff base. creative-biolabs.com

Reduction: A reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or 2-picoline borane, selectively reduces the imine to a stable secondary amine without reducing the sugar's aldehyde group. nih.govacs.org

While direct examples using this compound are not extensively documented in readily available literature, the principle is well-established with structurally analogous aminonaphthalene compounds. For instance, fluorescent tags like 8-aminonaphthalene-1,3,6-trisulfonic acid (ANTS) are commonly used for glycan analysis. thermofisher.commdpi.com A more specific example is the synthesis of a multifunctional linker based on 6-amino-2-naphthoic acid, a close structural relative of this compound. This linker was designed for glycan labeling and subsequent immobilization onto microarrays for studying glycan-protein interactions. oup.com The naphthalene moiety provided the necessary fluorescence for sensitive detection during purification steps. oup.com This demonstrates the utility of the aminonaphthalene scaffold in creating probes for glycomics.

Table 1: Common Fluorescent Labels for Glycan Analysis via Reductive Amination

| Label Abbreviation | Full Name | Key Feature |

|---|---|---|

| 2-AB | 2-Aminobenzamide | Widely used, stable, good for HPLC and MS. lcms.czsigmaaldrich.com |

| 2-AA | 2-Aminobenzoic Acid (Anthranilic Acid) | High sensitivity, suitable for SDS-PAGE. creative-biolabs.comsigmaaldrich.com |

| ANTS | 8-Aminonaphthalene-1,3,6-trisulfonic acid | Highly charged, suitable for electrophoresis. thermofisher.commdpi.com |

| APTS | 8-Aminopyrene-1,3,6-trisulfonic acid | Highly charged, green fluorophore for CGE-LIF. creative-biolabs.comacs.org |

The this compound moiety can serve as more than just a simple label; it can be integrated as a core component or a building block in the synthesis of more complex and functionally diverse fluorescent dye systems. isca.me Its structure combines a fluorescent core with a reactive amine, making it an ideal starting material for constructing "push-pull" dyes or other sophisticated probes. nih.gov

The synthesis of larger dye systems often involves the condensation of an amine-containing fluorophore with another reactive molecule. For example, fluorescent probes with a naphthalimide core have been synthesized by reacting a naphthalic anhydride (B1165640) derivative with an amine, followed by further functionalization. nih.gov Similarly, the primary amine of this compound can be reacted with various electrophiles (e.g., aldehydes, acid chlorides, or sulfonyl chlorides) to attach it to other chromophores or functional units. This can be used to:

Tune Wavelength: Create dyes with altered absorption and emission spectra, potentially shifting them to longer wavelengths. nih.gov

Develop Sensors: Build probes where fluorescence is modulated (quenched or enhanced) upon binding to a specific analyte, such as metal ions. nih.gov

Construct FRET Pairs: Incorporate the aminonaphthalene unit as a donor or acceptor in a Förster Resonance Energy Transfer (FRET) system. rsc.org

Development of Photo-removable Protecting Groups (Photocages)

Photo-removable protecting groups (PPGs), or "photocages," are moieties that can be cleaved from a molecule of interest using light, allowing for precise spatiotemporal control over the release of an active substance. nih.govresearchgate.net Naphthalene derivatives have been explored for this purpose, and recent research highlights the potential of aminonaphthalene structures as efficient photocages. acs.orgresearchgate.net These groups are particularly valuable for releasing bioactive compounds like neurotransmitters, drugs, or signaling molecules within biological systems with minimal invasion. researchgate.netnih.gov

The fundamental principle of a photocage is the presence of a photolabile bond that breaks upon absorption of a photon of a specific wavelength. researchgate.net For many photocages, including those based on o-nitrobenzyl and coumarin (B35378) scaffolds, irradiation excites the molecule to a higher energy state, which initiates a chemical transformation leading to the cleavage of the protecting group and the release of the "caged" molecule, often along with an inert byproduct. nih.govunibe.ch

In the case of aminonaphthalene-based photocages, the amino group plays a crucial role in facilitating the benzylic C-O bond cleavage to release a protected alcohol or carboxylic acid. researchgate.net The general mechanism involves:

Photoexcitation: The naphthalene chromophore absorbs a photon, promoting it to an excited electronic state.

Intramolecular Reaction: In the excited state, an intramolecular reaction, often an electron or proton transfer involving the amino group and the protected functional group, is initiated.

Bond Cleavage: This process leads to the heterolytic or homolytic cleavage of the covalent bond linking the photocage to the substrate molecule.

Release: The active substrate is released, and the photocage is converted into a stable, non-interfering byproduct.

The efficiency of this process is described by the uncaging quantum yield (Φu), which is the ratio of released molecules to the number of photons absorbed.

The ability to trigger the release of a chemical with light makes photocages powerful tools in various fields, from materials science to pharmacology. rsc.org Naphthalene-based photocages are attractive due to their favorable photophysical properties. Applications include:

Photopharmacology: A drug can be rendered inactive by attaching a photocage. Upon irradiation of a specific tissue or region, the drug is released in its active form, minimizing systemic side effects. nih.gov For example, a PI3K inhibitor was successfully caged, and its anticancer activity was restored only upon light exposure. nih.gov

Neuroscience: Photocages are used to release neurotransmitters at specific synapses with high temporal precision, allowing researchers to study neural circuit function. researchgate.net

Cell Biology: The controlled release of signaling molecules inside a cell can be used to study dynamic cellular processes in real-time. researchgate.net Naphthalene-based photoresponsive nanocarriers have been developed for targeted drug delivery and release within specific organelles like lysosomes. acs.org

Immobilization on Support Materials

Immobilizing molecular probes or catalysts onto solid supports like silica (B1680970), polymers, or resins offers significant advantages, including ease of separation, reusability of the material, and application in high-throughput screening formats and flow-through reactors. researchgate.netntu.edu.twnih.gov The primary amine group of this compound makes it an excellent candidate for covalent immobilization onto various support materials.